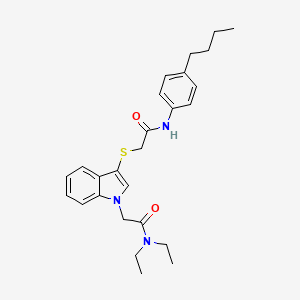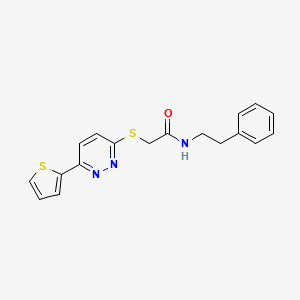![molecular formula C23H24N2O7 B11285370 2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide](/img/structure/B11285370.png)
2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the benzodioxole and oxazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the oxazole ring . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its unique structure and ability to interact with biological targets.
Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound shares the benzodioxole moiety and has similar chemical properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole structure and have been studied for their anticancer properties.
Uniqueness
What sets 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE apart is its combination of the benzodioxole, oxazole, and dimethoxyphenyl groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C23H24N2O7 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N2O7/c1-27-18-4-6-19(28-2)16(9-18)7-8-24-23(26)13-29-12-17-11-21(32-25-17)15-3-5-20-22(10-15)31-14-30-20/h3-6,9-11H,7-8,12-14H2,1-2H3,(H,24,26) |
Clé InChI |
GCHNETWQRQHFQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCNC(=O)COCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B11285296.png)
![3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11285298.png)
![3-(3,4-dimethylphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11285301.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B11285305.png)

![6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11285314.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11285326.png)
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285334.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11285340.png)

![3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11285352.png)
![2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11285353.png)
![2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11285361.png)
